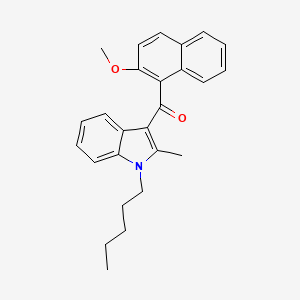
(2-methoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-268: is a synthetic cannabinoid belonging to the naphthoylindole family. It was developed by Dr. John W. Huffman and is known for its high affinity for cannabinoid receptors CB1 and CB2. Synthetic cannabinoids like JWH-268 are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis. These compounds are often used in scientific research to study the endocannabinoid system and its role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-268 typically involves the condensation of 1-naphthoyl chloride with 1-pentylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-268 .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: JWH-268 undergoes various chemical reactions, including:
Oxidation: JWH-268 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the indole or naphthoyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Hydroxylated metabolites.
Reduction: Reduced indole derivatives.
Substitution: Halogenated JWH-268 derivatives.
Scientific Research Applications
JWH-268 has several scientific research applications:
Chemistry: Used to study the structure-activity relationship of synthetic cannabinoids.
Biology: Helps in understanding the endocannabinoid system and its role in physiological processes.
Medicine: Investigated for potential therapeutic applications, including pain management and neuroprotection.
Industry: Used in the development of new synthetic cannabinoids for research purposes.
Mechanism of Action
JWH-268 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH-268 activates G-proteins, leading to the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G-protein-gated inwardly rectifying potassium channels. This results in the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different potency and receptor affinity.
JWH-073: Similar to JWH-018 but with a butyl group instead of a pentyl group.
AM-2201: A fluorinated derivative of JWH-018 with higher potency.
Uniqueness of JWH-268: JWH-268 is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a high affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system .
Properties
Molecular Formula |
C26H27NO2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)24(21-13-8-9-14-22(21)27)26(28)25-20-12-7-6-11-19(20)15-16-23(25)29-3/h6-9,11-16H,4-5,10,17H2,1-3H3 |
InChI Key |
POCUOUJJUBHVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















